molecular formula C10H11BrF3N B8067387 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride

Cat. No.: B8067387
M. Wt: 282.10 g/mol
InChI Key: ZXWFZQBQWQWLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, with a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the para position.

    Alkylation: The brominated intermediate is then subjected to alkylation with a suitable alkylating agent, such as propan-2-amine, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the propan-2-amine moiety.

    2-Bromo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenyl ring.

    Fluoxetine: Contains a trifluoromethyl group but has a different overall structure and pharmacological profile.

Uniqueness

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride is unique due to the combination of the bromine atom, trifluoromethyl group, and propan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFZQBQWQWLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.